Azepan-2-one oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

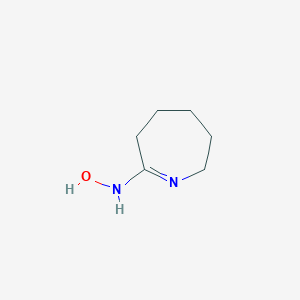

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c9-8-6-4-2-1-3-5-7-6/h9H,1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOHPUOKXMNCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365248 | |

| Record name | Azepan-2-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19214-08-5 | |

| Record name | Azepan-2-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cyclohexanone Oxime and its Conversion to Azepan-2-one (ε-Caprolactam)

Abstract: This technical guide provides a comprehensive overview of the synthesis of cyclohexanone oxime from cyclohexanone and hydroxylamine, a pivotal reaction in the industrial production of Azepan-2-one (ε-caprolactam), the monomer for Nylon 6. This document details the underlying reaction mechanisms, presents standardized experimental protocols for laboratory and industrial contexts, and summarizes key quantitative data. Furthermore, it explores modern, greener synthetic alternatives and outlines the subsequent Beckmann rearrangement, which converts the oxime intermediate into the final lactam product. The content is tailored for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Reaction Overview and Mechanism

The synthesis of cyclohexanone oxime is a classic condensation reaction between a ketone (cyclohexanone) and hydroxylamine.[1] The overall transformation is as follows:

C₅H₁₀CO (Cyclohexanone) + NH₂OH (Hydroxylamine) → C₆H₁₁NO (Cyclohexanone Oxime) + H₂O

Industrially and in laboratory settings, hydroxylamine is typically supplied as a more stable salt, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate.[2][3] Consequently, the reaction mechanism involves two primary stages:

-

Generation of Free Hydroxylamine: A base (e.g., sodium acetate, sodium hydroxide) is used to deprotonate the hydroxylamine salt, releasing the free hydroxylamine, which is a potent nucleophile.[2][4]

-

Nucleophilic Addition-Elimination: The nitrogen atom of the free hydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanone. This forms a tetrahedral intermediate, which then undergoes a series of proton transfers and subsequent dehydration (elimination of a water molecule) to yield the final cyclohexanone oxime product.[5][6]

Experimental Protocols & Workflows

The synthesis can be adapted for various scales, from laboratory benchtop procedures to large-scale industrial production.

This protocol is based on established laboratory procedures for synthesizing gram-scale quantities of cyclohexanone oxime.[4][7]

Materials:

-

Cyclohexanone (5.0 mL)

-

Hydroxylamine hydrochloride (5.0 g)

-

Sodium acetate, crystallized (7.5 g)

-

Ethanol (25 mL)

-

Distilled water (40 mL)

-

Petroleum ether (for recrystallization)

Procedure:

-

Reagent Preparation: In a 250 mL conical flask, dissolve 5.0 g of hydroxylamine hydrochloride and 7.5 g of sodium acetate in 40 mL of distilled water. Warm the solution gently to approximately 40°C.

-

Reaction Initiation: In a separate beaker, dissolve 5.0 mL of cyclohexanone in 25 mL of ethanol. The ethanol acts as a co-solvent to ensure miscibility in the aqueous medium.[4]

-

Add the cyclohexanone-ethanol solution to the aqueous hydroxylamine mixture.

-

Reaction and Precipitation: Stir the combined mixture vigorously. Crystalline cyclohexanone oxime will begin to separate from the solution, often within minutes.[7]

-

Isolation: Cool the reaction flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold water.

-

Purification: For higher purity, recrystallize the crude product from a suitable solvent such as petroleum ether or ethanol.[4][7] The purified product should be a white solid with a melting point of 88-91°C.[1]

Industrial Production: On an industrial scale, the process is optimized for efficiency and cost. The BASF process, for example, reacts cyclohexanone with hydroxylammonium sulfate and ammonia at elevated temperatures (85-90°C) in a weakly acidic solution.[3] A significant drawback of traditional methods is the large-scale production of ammonium sulfate as a byproduct.

Greener Synthetic Routes: Modern research focuses on more sustainable methods to minimize waste and avoid harsh conditions.

-

Ammoximation: This process reacts cyclohexanone directly with ammonia and hydrogen peroxide over a titanosilicate catalyst (TS-1), with water as the only solvent. Optimized conditions can be 65°C for 1.5 hours.[8]

-

Electrochemical Synthesis: An innovative approach uses the electrochemical reduction of nitrate on a Zn-Cu alloy catalyst to generate the hydroxylamine intermediate in situ. This method can achieve a 97% yield under ambient conditions in an aqueous buffer.[9][10]

Quantitative Data Summary

The efficiency of cyclohexanone oxime synthesis varies significantly with the chosen methodology. The following table summarizes quantitative data from various reported protocols.

| Method | Key Reagents | Solvent(s) | Conditions | Yield | Reference |

| Classical Lab Synthesis | Cyclohexanone, NH₂OH·HCl, NaOAc | Water / Ethanol | 40°C, then cooling | Good to High | [7],[4] |

| Industrial Ammoximation | Cyclohexanone, NH₃, H₂O₂ | Water | 65°C, 1.5 h | High | [8] |

| Ti-MWW Catalysis | Cyclohexanone, NH₃, Cumene Hydroperoxide | Acetonitrile | 115°C, 1 h | 83.5% | [11] |

| Electrochemical Method | Cyclohexanone, KNO₃ (N source) | Aqueous Buffer (pH 7) | Ambient Temp., 2.5 h | 97% | [9],[10] |

Conversion to Azepan-2-one (ε-Caprolactam)

Cyclohexanone oxime is almost exclusively produced as a stable intermediate for the synthesis of ε-caprolactam (a lactam, or cyclic amide, which has the IUPAC name Azepan-2-one). This transformation is achieved through the Beckmann rearrangement , a classic acid-catalyzed reaction.[1][12]

In this process, treatment of cyclohexanone oxime with a strong acid, typically oleum (fuming sulfuric acid) in industrial settings, causes the group anti-periplanar to the hydroxyl group to migrate to the nitrogen atom, forming the seven-membered lactam ring.[13][14]

References

- 1. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. youtube.com [youtube.com]

- 5. studylib.net [studylib.net]

- 6. youtube.com [youtube.com]

- 7. prepchem.com [prepchem.com]

- 8. Green route to synthesize oxime-Academax [academax.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sustainable Electrosynthesis of Cyclohexanone Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclohexanone oxime synthesis - chemicalbook [chemicalbook.com]

- 12. scribd.com [scribd.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

"Azepan-2-one oxime" chemical properties and characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and characterization of Azepan-2-one oxime. Due to the limited availability of experimental data for this compound, this guide also includes relevant data for the closely related and industrially significant compound, Azepan-2-one (commonly known as caprolactam), for comparative purposes.

Chemical Properties

This compound, a derivative of caprolactam, possesses distinct chemical features conferred by the oxime functional group. The following tables summarize its key chemical identifiers and physical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)hydroxylamine[1] |

| CAS Number | 19214-08-5[1] |

| Molecular Formula | C₆H₁₂N₂O[2] |

| Molecular Weight | 128.17 g/mol [2] |

| Canonical SMILES | C1CCC(=NO)CCN1 |

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound | Azepan-2-one (Caprolactam) |

| Melting Point | Data not available | 69.2 °C[3] |

| Boiling Point | Data not available | 270.8 °C[3] |

| Solubility | Data not available | Soluble in water, methyl tert-butyl ether, isopropyl ether, 1-propanol, 2-propanol, and 1-butanol[4] |

Synthesis and Experimental Workflow

The synthesis of this compound typically proceeds via the oximation of Azepan-2-one (caprolactam). This reaction involves the condensation of the ketone functionality of caprolactam with hydroxylamine, usually in the presence of a weak base.

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. While specific spectral data for this compound is not publicly available, the expected characteristic signals are described below based on the functional groups present.

Table 3: Spectroscopic Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the azepane ring and a characteristic signal for the oxime hydroxyl proton (-NOH). |

| ¹³C NMR | Resonances for the six carbon atoms of the azepane ring, including a downfield signal for the carbon atom of the C=NOH group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the oxime (broad), the C=N stretch, and the N-O stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (128.17 g/mol ). |

Experimental Protocols

The following are general experimental protocols for the characterization techniques mentioned above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectra would be acquired on an NMR spectrometer (e.g., 400 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

-

A sample of this compound would be analyzed using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) could be used. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

A sample of this compound would be introduced into a mass spectrometer. Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) could be employed. The resulting mass spectrum would show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Logical Relationships in Characterization

The process of confirming the structure of this compound involves a logical progression of analysis, starting from the synthesis and moving through various spectroscopic confirmations.

References

Azepan-2-one Oxime (CAS: 19214-08-5): A Technical Guide to its Role in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Azepan-2-one oxime, also known as caprolactam oxime, is a versatile chemical intermediate with the CAS number 19214-08-5. While primarily recognized for its crucial role in the industrial synthesis of ε-caprolactam, the monomer for Nylon 6, recent findings have highlighted its application in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows.

Core Research Applications

The research applications of this compound are centered around two primary areas:

-

Industrial Synthesis: As a key intermediate in the Beckmann rearrangement for the production of ε-caprolactam.

-

Pharmaceutical Development: As a reactant in the synthesis of precursors for HIV integrase inhibitors.

The Beckmann Rearrangement: Synthesis of ε-Caprolactam

The most well-documented application of this compound is its formation and subsequent rearrangement to ε-caprolactam. This reaction is a cornerstone of the polymer industry.

Quantitative Data: Catalytic Performance in Beckmann Rearrangement

The efficiency of the Beckmann rearrangement of cyclohexanone oxime (which exists in equilibrium with this compound) to ε-caprolactam is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from various studies.

| Catalyst/Reagent | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Reference |

| Oleum | 100 | Continuous Flow | Complete | ~99% | [1] |

| Ga(OTf)₃ in CH₃CN | 40 | 20 min | 92% | - | [2] |

| HgCl₂ in CH₃CN | 80 | 8 h | - | - | [2] |

| P₂O₅ or Eaton's reagent in bmiPF₆ | 75 | 16-21 h | - | - | [2] |

| CF₃COOH in aprotic solvent | - | - | - | Good | [3] |

| Amberlyst 15 in acetic acid | Reflux | 2 h | Good Yield (66.7%) | - | [2] |

Experimental Protocol: Acid-Catalyzed Beckmann Rearrangement

The following is a generalized experimental protocol for the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam, based on established laboratory procedures.

Materials:

-

Cyclohexanone oxime

-

Concentrated Sulfuric Acid (or other acid catalyst as specified in the table above)

-

Appropriate solvent (e.g., acetic acid, acetonitrile)

-

Neutralizing agent (e.g., aqueous ammonia)

-

Extraction solvent (e.g., organic solvent)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: Dissolve cyclohexanone oxime in the chosen solvent within a reaction vessel equipped with a stirrer and temperature control.

-

Catalyst Addition: Slowly add the acid catalyst to the solution while maintaining a controlled temperature. This step is often exothermic.

-

Reaction: Heat the mixture to the desired temperature and maintain for the specified reaction time. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC).

-

Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid with a suitable base, such as aqueous ammonia.

-

Extraction: Extract the ε-caprolactam product from the aqueous layer using an organic solvent.

-

Purification: Dry the organic extract and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or distillation.

Signaling Pathway: The Beckmann Rearrangement Mechanism

The following diagram illustrates the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam.

Pharmaceutical Development: Synthesis of HIV Integrase Inhibitor Precursors

A significant research application of this compound has been identified in the synthesis of compounds with potential therapeutic value. Specifically, it has been used as a reactant in the preparation of precursors for HIV integrase inhibitors.

Experimental Protocol: Synthesis of a Dimethyl (2E)-2-(azepan-2-ylideneamino)oxybut-2-enedioate

The following protocol is based on a patented synthesis route.

Materials:

-

This compound

-

Dimethyl acetylenedicarboxylate

-

Acetonitrile (solvent)

-

Rotary evaporator

Procedure:

-

Suspension: Suspend this compound in acetonitrile in a reaction flask.

-

Addition of Reagent: Add dimethyl acetylenedicarboxylate dropwise to the suspension while stirring. The patent specifies using 1.1 equivalents.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Product: The resulting product is a mixture of dimethyl (2E)-2-(azepan-2-ylideneamino)oxybut-2-enedioate and its (2Z)-isomer.

Experimental Workflow: Synthesis of HIV Integrase Inhibitor Precursor

The diagram below outlines the general workflow for the synthesis described in the experimental protocol.

References

Spectroscopic Analysis of Azepan-2-one Oxime: A Technical Guide

Introduction

Azepan-2-one oxime, a derivative of caprolactam, is a molecule of interest in organic synthesis and materials science. Its structural elucidation and characterization are paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers and scientists in the field.

Note on Data Availability: Publicly accessible, experimentally derived spectroscopic data for this compound is limited. The data presented in this guide is a representative compilation based on available information and data from structurally analogous compounds where necessary. All data should be considered illustrative.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.5 | Broad Singlet | 1H | N-OH |

| ~3.2-3.4 | Multiplet | 2H | N-CH₂ |

| ~2.2-2.4 | Multiplet | 2H | C(=N)-CH₂ |

| ~1.5-1.8 | Multiplet | 6H | -(CH₂)₃- |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~160-165 | C=N |

| ~40-45 | N-CH₂ |

| ~30-35 | C(=N)-CH₂ |

| ~25-30 | -(CH₂)₃- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad | O-H stretch (oxime) |

| ~2930, ~2860 | Medium-Strong | C-H stretch (aliphatic) |

| ~1650 | Medium | C=N stretch (oxime) |

| ~1450 | Medium | C-H bend (methylene) |

| ~950 | Medium | N-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 128 | High | [M]⁺ (Molecular Ion) |

| 111 | Medium | [M-OH]⁺ |

| 98 | Medium | [M-NOH]⁺ |

| 84 | Medium | [M-C₂H₄N]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed. Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

¹³C NMR Data Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

The FID is processed similarly to the ¹H NMR data to yield the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid this compound sample with dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then compressed under high pressure using a pellet press to form a thin, transparent pellet.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

A background spectrum of the empty sample compartment is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted to produce the final IR spectrum. The PubChem database indicates that the IR spectrum for this compound was obtained using a KBr wafer technique.[1]

Mass Spectrometry

Sample Introduction and Ionization:

-

A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Electron Ionization (EI) is a common method for small molecules, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation.

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Beckmann rearrangement mechanism of cyclohexanone oxime

An In-depth Technical Guide to the Beckmann Rearrangement of Cyclohexanone Oxime

Abstract

The Beckmann rearrangement is a cornerstone of organic synthesis, providing a robust method for the transformation of oximes into amides.[1] Its most prominent industrial application is the conversion of cyclohexanone oxime into ε-caprolactam, the exclusive monomer for the production of Nylon-6.[1][2] This guide offers a detailed examination of the core mechanism of this rearrangement, explores various catalytic systems, presents quantitative data from selected studies, and provides detailed experimental protocols. The content is tailored for researchers, chemists, and professionals in the field of drug development and polymer science, aiming to provide a comprehensive technical resource on this vital chemical transformation.

Core Reaction Mechanism

The Beckmann rearrangement of cyclohexanone oxime is an acid-catalyzed intramolecular rearrangement.[3] The archetypal reaction involves treating the oxime with a strong acid, such as sulfuric acid or oleum, which converts the cyclic oxime into a seven-membered cyclic amide, or lactam.[1][4]

The mechanism proceeds through several key steps:

-

Protonation of the Hydroxyl Group : The reaction is initiated by the protonation of the oxime's hydroxyl group by the acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group (-OH2+).[4][5]

-

Concerted Rearrangement and Water Elimination : In a concerted, stereospecific step, the alkyl group positioned anti-periplanar to the leaving group migrates from the carbon to the nitrogen atom.[2][3] Simultaneously, the protonated hydroxyl group departs as a water molecule. This migration and elimination step is typically the rate-limiting step and results in the formation of a highly electrophilic nitrilium ion intermediate.[2] For cyclohexanone oxime, this step is also driven by the relief of ring strain.[1]

-

Nucleophilic Attack by Water : The nitrilium ion is subsequently attacked by a nucleophile, typically a water molecule present in the reaction medium.[5] This forms a protonated imidic acid intermediate.

-

Deprotonation and Tautomerization : The intermediate is deprotonated, and then undergoes tautomerization to yield the final, more stable amide product, ε-caprolactam.[4][5]

Caption: Logical workflow of the Beckmann rearrangement mechanism.

Caption: Key intermediates in the acid-catalyzed rearrangement pathway.

Catalysis and Reaction Conditions

While the classic Beckmann rearrangement uses strong Brønsted acids, significant research has focused on developing alternative catalytic systems to improve efficiency, selectivity, and environmental safety.[6]

-

Liquid-Phase Catalysis : This is the traditional and most common industrial method.

-

Strong Brønsted Acids : Concentrated sulfuric acid, oleum (fuming sulfuric acid), and polyphosphoric acid (PPA) are widely used.[1][2] Oleum is particularly common in industrial caprolactam production.[7] The reaction is highly exothermic (over 254 kJ/mol) and requires careful temperature control, typically between 70°C and 130°C.[8][9]

-

Lewis Acids : Reagents like phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), and BF3 can also activate the oxime's hydroxyl group.[1][2]

-

Ionic Liquids : Brønsted acidic ionic liquids have been explored as both the catalyst and reaction medium, showing high conversion and selectivity at temperatures around 100°C.[10]

-

-

Vapor-Phase Catalysis : To circumvent the use of corrosive acids and the production of ammonium sulfate byproduct, vapor-phase rearrangements over solid acid catalysts have been developed.[11]

-

Zeolites : High-silica MFI-type zeolites (like ZSM-5) are effective catalysts.[6][11] The reaction is conducted at high temperatures (350-380°C) in a fluidized-bed reactor, allowing for continuous catalyst regeneration.[11] It is suggested that the reaction occurs on the external surface of the catalyst.[6]

-

Quantitative Data Summary

The efficiency of the Beckmann rearrangement of cyclohexanone oxime is highly dependent on the catalyst, solvent, and reaction conditions. The following table summarizes quantitative data from various studies.

| Catalyst / System | Temperature (°C) | Time | Solvent | Yield / Conversion / Selectivity | Reference |

| Oleum | 80 °C | - | Cyclohexane | 98.68% Yield | [12] |

| Oleum | 100 °C | < 4 seconds | Cyclooctane | ~99% Selectivity | [9] |

| MFI Zeolite | 350 - 380 °C | Continuous | Vapor Phase | High Conversion (Industrial Process) | [11] |

| Ga(OTf)₃ | 40 °C | 20 min | CH₃CN | 92% Conversion | [13] |

| HgCl₂ | 80 °C | 8 h | CH₃CN | - | [13] |

| Brønsted Acidic Ionic Liquid | 100 °C | - | Neat | High Conversion & Selectivity | [10] |

| H-ZSM-5 (Vapor Phase) | 350 °C | - | Vapor Phase | High Conversion | [6] |

Experimental Protocols

Below are representative methodologies for the synthesis of cyclohexanone oxime and its subsequent rearrangement to ε-caprolactam.

Synthesis of Cyclohexanone Oxime

This protocol is based on the classical reaction of a ketone with hydroxylamine.[3][14]

-

Reagents :

-

Cyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Ammonia (NH₃)

-

Water

-

Ethanol

-

-

Procedure :

-

Dissolve hydroxylamine hydrochloride in water in a reaction flask equipped with a magnetic stirrer and a condenser.

-

In a separate beaker, prepare a solution of sodium hydroxide in water.

-

Cool the hydroxylamine hydrochloride solution in an ice bath and slowly add the sodium hydroxide solution to liberate the free hydroxylamine. The pH should be maintained around 4.5.[11]

-

Add cyclohexanone to the reaction mixture, followed by enough ethanol to ensure a homogenous solution.

-

Heat the mixture to 50-100°C and stir for 1-2 hours.[11]

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the cyclohexanone oxime.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Beckmann Rearrangement to ε-Caprolactam (Liquid-Phase)

This protocol is a generalized representation of the industrial process using oleum.[7][8]

-

Reagents :

-

Cyclohexanone oxime (dried)

-

Oleum (fuming sulfuric acid, e.g., 20% SO₃)

-

Aqueous ammonia (for neutralization)

-

Organic solvent for extraction (e.g., chloroform, toluene)

-

-

Procedure :

-

Warning : This reaction is highly exothermic and involves corrosive materials. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Place the oleum in a multi-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Cool the oleum to 0-10°C in an ice-salt bath.

-

Slowly add molten or dissolved cyclohexanone oxime to the stirred oleum via the dropping funnel, ensuring the internal temperature does not exceed the desired range (e.g., maintain below 20°C during addition).

-

After the addition is complete, carefully raise the temperature of the reaction mixture to 90-110°C and hold for 10-60 minutes to ensure the rearrangement is complete.[8]

-

Cool the reaction mixture.

-

Pour the cooled acidic mixture slowly onto crushed ice.

-

Carefully neutralize the solution with concentrated aqueous ammonia. This step is also highly exothermic.

-

The ε-caprolactam can then be isolated by extraction with an organic solvent.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude ε-caprolactam, which can be further purified by vacuum distillation or crystallization.

-

Caption: General experimental workflow for the Beckmann rearrangement.

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scribd.com [scribd.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jocpr.com [jocpr.com]

- 7. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 8. US4804754A - Preparation of caprolactam from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]

- 9. 2024.sci-hub.ru [2024.sci-hub.ru]

- 10. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemcess.com [chemcess.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. homework.study.com [homework.study.com]

Foreword: Clarifying the Role of Azepan-2-one Oxime in ε-Caprolactam Synthesis

This technical guide addresses the synthesis of ε-caprolactam, a critical monomer for the production of Nylon 6. A frequent point of confusion is the role of "azepan-2-one oxime." It is essential to clarify from the outset that ε-caprolactam is chemically known as azepan-2-one . Therefore, "this compound" refers to the oxime of the final product, not a precursor.

The primary and industrially dominant route to ε-caprolactam does not involve this compound. Instead, the key intermediate is cyclohexanone oxime . This guide will focus on the established, multi-step synthesis pathway that begins with cyclohexanone, proceeds through the formation of cyclohexanone oxime, and culminates in its acid-catalyzed rearrangement to ε-caprolactam. This process, known as the Beckmann rearrangement, is the cornerstone of modern ε-caprolactam production.[1][2]

While this compound itself is not part of this main synthetic pathway, this document will provide a comprehensive overview of the correct industrial process, including detailed experimental protocols, quantitative data, and process visualizations to serve researchers, scientists, and professionals in the field.

Section 1: Synthesis of Cyclohexanone Oxime

The initial step in ε-caprolactam production is the conversion of cyclohexanone to cyclohexanone oxime. This is a crucial transformation that prepares the molecule for the subsequent rearrangement. Several methods exist for this oximation, with the most common involving the reaction of cyclohexanone with a hydroxylamine salt.[3][4]

Oximation via Hydroxylamine Sulfate

A traditional and widely practiced method is the reaction of cyclohexanone with hydroxylamine sulfate, followed by neutralization with ammonia.[3][5] The reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon of cyclohexanone.[4]

Experimental Protocol:

-

Reaction Setup: A solution of hydroxylammonium sulfate is prepared.

-

Oximation: Cyclohexanone is added to the hydroxylammonium sulfate solution. The reaction is typically conducted in a weakly acidic solution to facilitate the reaction.[3]

-

Neutralization: Ammonia is introduced to neutralize the sulfuric acid formed during the reaction, which also precipitates the co-product, ammonium sulfate.[1]

-

Temperature Control: The reaction is maintained at a controlled temperature, typically between 85-90°C, with thorough mixing to ensure complete conversion.[3]

-

Separation: The resulting cyclohexanone oxime, which is less dense than the aqueous ammonium sulfate solution, separates and can be collected for the next stage.

Ammoximation Process

To mitigate the large-scale production of ammonium sulfate as a byproduct, the ammoximation process was developed. This method involves the reaction of cyclohexanone with ammonia and hydrogen peroxide, often using a solid catalyst like titanosilicate (TS-1).[6] This approach is considered a cleaner, more sustainable alternative.[6]

Experimental Protocol:

-

Catalyst Preparation: A solid titanosilicate catalyst (TS-1) is prepared and placed in a reactor.

-

Reaction Mixture: Cyclohexanone, aqueous hydrogen peroxide (H₂O₂), and ammonia (NH₃) are fed into the reactor.[6]

-

Reaction Conditions: The reaction is carried out under controlled temperature and pressure.

-

Product Separation: After the reaction, the solid catalyst is filtered out, and the cyclohexanone oxime is separated from the aqueous phase.

Section 2: Beckmann Rearrangement of Cyclohexanone Oxime

The core of ε-caprolactam synthesis is the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide.[7][8] In this process, cyclohexanone oxime is transformed into the seven-membered ring structure of ε-caprolactam.[4]

Mechanism

The reaction is catalyzed by strong acids, such as fuming sulfuric acid (oleum) or polyphosphoric acid.[5][7] The mechanism proceeds as follows:

-

Protonation: The hydroxyl group of the oxime is protonated by the strong acid, forming a good leaving group (water).[8]

-

Rearrangement: The bond anti-periplanar to the leaving group (one of the C-C bonds of the cyclohexane ring) migrates to the electron-deficient nitrogen atom in a concerted step, simultaneously expelling the water molecule.[8][9] This step results in the formation of a nitrilium ion intermediate.

-

Ring Expansion: This migration leads to the expansion of the six-membered carbon ring into a seven-membered ring containing the nitrogen atom.[4]

-

Hydration & Tautomerization: The nitrilium ion is attacked by water (or bisulfate), and subsequent tautomerization yields the final ε-caprolactam product.[8]

Liquid-Phase Rearrangement

The dominant industrial method utilizes fuming sulfuric acid (oleum) as both the catalyst and solvent.[5] This process is highly efficient, achieving nearly 100% conversion and yield of ε-caprolactam.[5]

Experimental Protocol:

-

Reaction Setup: Molten cyclohexanone oxime is introduced into a reactor containing fuming sulfuric acid (oleum).

-

Temperature Control: The reaction is highly exothermic (over 254 kJ/mol), requiring careful temperature management, typically keeping the temperature above 100°C to maintain fluidity but controlled to prevent side reactions.[10]

-

Product Formation: The rearrangement occurs rapidly, forming the bisulfate salt of ε-caprolactam.[1]

-

Neutralization: The acidic mixture is then neutralized with aqueous ammonia. This step releases the free ε-caprolactam and produces a significant amount of ammonium sulfate as a co-product.[1][11]

-

Purification: The crude ε-caprolactam is then purified through extraction, distillation, and crystallization.[12]

Gas-Phase Rearrangement

To eliminate the ammonium sulfate byproduct, gas-phase rearrangement processes have been developed. These methods use solid acid catalysts, such as high-silica zeolites (e.g., MFI-type).[5]

Experimental Protocol:

-

Feed Preparation: A solution of cyclohexanone oxime, often in a solvent like methanol, is vaporized.[5]

-

Catalytic Conversion: The vaporized feed is passed over a fluidized-bed reactor containing the solid acid catalyst at high temperatures (350-380°C).[5]

-

Catalyst Regeneration: The catalyst is continuously regenerated by oxidation with air at elevated temperatures (e.g., 500°C) to remove coke and maintain activity.[5]

-

Product Purification: The resulting ε-caprolactam is condensed and purified through multi-step distillation and crystallization.[5]

Section 3: Quantitative Data Summary

The efficiency of ε-caprolactam synthesis is highly dependent on the chosen pathway and specific process conditions. The following tables summarize key quantitative data for the different stages.

| Process Stage | Method | Catalyst / Reagent | Temperature (°C) | Conversion (%) | Selectivity / Yield (%) | Ref. |

| Oximation | Ammoximation | MnIIIMgII-AlPO-5 | 80 | 68 | ~78 (to ε-caprolactam in one-pot) | [13] |

| Beckmann Rearrangement | Liquid-Phase | Fuming Sulfuric Acid (Oleum) | > 100 | ~100 | ~99 | [5][10] |

| Beckmann Rearrangement | Gas-Phase | MFI Zeolite | 350 - 380 | High | High | [5] |

| Beckmann Rearrangement | Liquid-Phase (Ionic Liquid) | DETA-based Ionic Liquid | 100 | >90 | ~70 (after 6 cycles) | [14] |

| One-Step Nitrosation | Liquid-Phase | Au/AlVPO Composite | 81 | 5.8 | 76.1 | [15] |

Note: Yields and conversion rates can vary significantly based on specific plant design, catalyst formulation, and operating parameters.

Section 4: Visualizations of Synthesis Pathways

To better illustrate the relationships and flows within the ε-caprolactam synthesis process, the following diagrams are provided.

Synthesis Workflow Overview

References

- 1. valcogroup-valves.com [valcogroup-valves.com]

- 2. researchgate.net [researchgate.net]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. scribd.com [scribd.com]

- 5. chemcess.com [chemcess.com]

- 6. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. Caprolactam - Wikipedia [en.wikipedia.org]

- 12. krohne.com [krohne.com]

- 13. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journal.hep.com.cn [journal.hep.com.cn]

The Beckmann Rearrangement: A Historical and Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Beckmann rearrangement, a cornerstone of organic synthesis, has a rich and intricate history spanning over a century. This technical guide provides an in-depth exploration of its historical development, from its initial discovery by Ernst Otto Beckmann in 1886 to the elucidation of its stereospecific mechanism. It is intended for researchers, scientists, and drug development professionals who wish to gain a comprehensive understanding of this pivotal reaction. This document details the key experiments that shaped our understanding of the rearrangement, presents quantitative data from seminal studies in a clear tabular format, and provides detailed experimental protocols for foundational examples. Furthermore, it employs visualizations to illustrate the logical progression of its mechanistic discovery and the experimental workflow of its industrial application.

Introduction: A Serendipitous Discovery

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide.[1] Its discovery in 1886 by the German chemist Ernst Otto Beckmann was not the result of a targeted investigation but rather an unexpected observation during his efforts to differentiate aldehydes and ketones.[2][3] He found that treating benzophenone oxime with phosphorus pentachloride did not yield the expected product but instead a new, isomeric compound which he identified as benzanilide.[2] This surprising transformation laid the groundwork for what would become one of the most important name reactions in organic chemistry, with profound implications for both academic research and industrial processes.[1]

Early Investigations and the "Beckmann Mixture"

In his initial work, Beckmann explored the use of various acidic reagents to induce the rearrangement.[3] Besides phosphorus pentachloride, he found that other reagents like antimony pentachloride and strong mineral acids could also catalyze the reaction.[3] He also developed a reagent that became known as the "Beckmann mixture," a combination of hydrochloric acid, acetic anhydride, and acetic acid.[2][3] These early studies established the general applicability of the reaction to various ketoximes.

The Mechanistic Puzzle: A Tale of Isomers and Stereochemistry

The mechanism of the Beckmann rearrangement was a subject of considerable debate in the late 19th and early 20th centuries. The existence of oxime isomers, first proposed by Hantzsch and Werner in 1890, was a critical piece of the puzzle.[4] They postulated that the isomerism arose from the geometric arrangement of substituents around the carbon-nitrogen double bond, leading to what we now know as syn and anti isomers.[4]

The "Cis" vs. "Trans" Migration Controversy

An early hypothesis, put forth by Hantzsch in 1891, suggested that the rearrangement involved an exchange of a "hydroxy radical" and a "carbon radical," with the migrating group being the one cis (or syn) to the hydroxyl group due to its spatial proximity.[3] This "cis shift" hypothesis was widely accepted for a considerable period.[3] However, some chemists, including Pfieffer and Bucherer, proposed a trans shift.[3]

Meisenheimer's Definitive Proof of Trans Migration

The controversy was finally settled in 1921 by Jakob Meisenheimer through a series of elegant experiments.[3] By independently synthesizing the two isomers of a ketoxime and determining their configurations without relying on the Beckmann rearrangement itself, he was able to demonstrate conclusively that the migrating group is the one anti (or trans) to the departing hydroxyl group.[3] This discovery of the reaction's stereospecificity was a major breakthrough in understanding its mechanism.

The logical progression of the mechanistic understanding is visualized in the following diagram:

Caption: The historical development of the mechanistic understanding of the Beckmann rearrangement.

Quantitative Data from Historical Studies

While early 20th-century publications often lacked the detailed quantitative analysis common today, a review of the literature, including A. H. Blatt's comprehensive 1933 review in Chemical Reviews, allows for the compilation of representative data.[4] The following tables summarize the reaction conditions and reported outcomes for key examples from the historical literature.

Table 1: Beckmann Rearrangement of Benzophenone Oxime to Benzanilide

| Year | Investigator(s) | Reagent(s) | Solvent | Temperature (°C) | Reported Yield |

| 1886 | E. Beckmann | PCl₅ | Ether | Not specified | "Good" |

| 1921 | J. Meisenheimer | H₂SO₄ | Not specified | Not specified | Not specified |

| 1933 | (Review by Blatt) | Beckmann's Mixture | Acetic Acid | Not specified | Generally high |

Table 2: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

| Year | Investigator(s) | Reagent(s) | Solvent | Temperature (°C) | Reported Yield |

| 1900s | (Various) | H₂SO₄ | None | ~120 | ~70-80% |

| 1950s | (Industrial) | Oleum | None | 90-120 | >90% |

Experimental Protocols for Key Historical Experiments

The following protocols are based on descriptions from the original literature and later, more detailed procedures, providing a representation of how these landmark experiments were conducted.

Beckmann's Original Experiment: Synthesis of Benzanilide from Benzophenone Oxime (c. 1886)

Objective: To demonstrate the rearrangement of benzophenone oxime to benzanilide using phosphorus pentachloride.

Materials:

-

Benzophenone oxime

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

A solution of benzophenone oxime in anhydrous diethyl ether was prepared in a flask.

-

Phosphorus pentachloride was added portion-wise to the ethereal solution. The reaction was reported to be vigorous.

-

After the reaction subsided, the mixture was carefully poured into cold water to hydrolyze any remaining phosphorus chlorides.

-

The ether layer was separated, and the solvent was evaporated to yield a crude solid.

-

The crude product was recrystallized from ethanol to afford pure benzanilide.

-

The identity of the product was confirmed by its melting point and by hydrolysis to benzoic acid and aniline.

Industrial Synthesis of ε-Caprolactam from Cyclohexanone Oxime (Early to Mid-20th Century)

Objective: To produce ε-caprolactam, the monomer for Nylon 6, via the Beckmann rearrangement of cyclohexanone oxime.

Materials:

-

Cyclohexanone oxime

-

Concentrated sulfuric acid (or oleum)

-

Ammonia (for neutralization)

Procedure:

-

Cyclohexanone oxime was dissolved in concentrated sulfuric acid or oleum in a reaction vessel.

-

The solution was heated to approximately 90-120°C. The rearrangement is exothermic and requires careful temperature control.[1]

-

The reaction is rapid, typically completing within a few minutes.[1]

-

The acidic solution containing the ε-caprolactam sulfate was then neutralized with ammonia.

-

The resulting ε-caprolactam was then separated and purified, often by distillation.

The general workflow for the industrial production of ε-caprolactam is depicted below:

Caption: A simplified workflow for the industrial production of Nylon 6 via the Beckmann rearrangement.

Conclusion

The historical development of the Beckmann rearrangement is a testament to the evolution of organic chemistry as a science. From a serendipitous discovery, through decades of mechanistic debate, to its establishment as a powerful synthetic tool, the journey of this reaction highlights the critical interplay between experimental observation, theoretical postulation, and rigorous proof. For today's researchers, a deep understanding of this history not only provides context for this widely used reaction but also offers valuable insights into the process of scientific discovery itself. The Beckmann rearrangement remains a vital transformation in the synthesis of pharmaceuticals, agrochemicals, and polymers, and its story continues to be a cornerstone of chemical education and research.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Azepan-2-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepan-2-one oxime, more commonly known as cyclohexanone oxime, is a critical intermediate in the industrial synthesis of ε-caprolactam, the monomer for Nylon 6. Understanding its stability and degradation pathways is paramount for process optimization, impurity profiling, and ensuring the quality of the final product. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound under various stress conditions, including acidic, thermal, and oxidative environments. It details generalized experimental protocols for stability testing and presents the information in a structured format for clarity and ease of comparison.

Introduction to the Stability of this compound

Oximes, characterized by the C=N-OH functional group, exhibit a range of stability profiles influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[1] this compound, as a cyclic ketoxime, is susceptible to several degradation reactions. The most well-documented transformation is the acid-catalyzed Beckmann rearrangement to ε-caprolactam.[2][3] However, under various conditions, other degradation pathways can become significant, leading to the formation of impurities. The primary degradation pathways include hydrolysis, and under strongly acidic and high-temperature conditions, the formation of various side products.[4][5]

Degradation Pathways of this compound

The degradation of this compound can be categorized based on the prevailing environmental or process conditions.

Hydrolytic Degradation

The most common degradation pathway for oximes in aqueous solutions is hydrolysis, which involves the cleavage of the carbon-nitrogen double bond to yield the corresponding ketone and hydroxylamine.[1][2][6] This reaction is reversible and is catalyzed by acid.[1][7] For this compound, this results in the formation of cyclohexanone and hydroxylamine. While oximes are generally more resistant to hydrolysis than analogous hydrazones, particularly at neutral pH, the rate of hydrolysis increases significantly in acidic environments.[1][8]

Degradation under Acidic Conditions (Beckmann Rearrangement and Side Reactions)

In the presence of strong acids such as oleum (fuming sulfuric acid), this compound undergoes the Beckmann rearrangement to form ε-caprolactam.[9] This reaction, while being the desired synthetic route, can also be considered a degradation pathway of the oxime itself. Under these harsh conditions, several side reactions occur, leading to the formation of various impurities that can affect the quality of the final caprolactam product.[4][5]

The formation of these impurities is influenced by operational parameters such as mixing efficiency, acid-to-oxime ratio, sulfur trioxide concentration, and temperature.[4][5] Improved mixing and higher acid concentrations tend to reduce the formation of these byproducts.[4][5]

Thermal Degradation

Oximes may decompose upon heating, and in some cases, this can be explosive.[2][10] For ketoximes, heating in the presence of even trace amounts of acid can trigger an exothermic Beckmann rearrangement, which can be violent if not controlled.[2] The thermal decomposition of related oxime compounds has been shown to produce a complex mixture of products, including nitriles and other smaller molecules.[11]

Photochemical Degradation

Exposure to UV light can induce the degradation of oximes.[1][12] Photochemical reactions of oximes can involve E/Z isomerization around the C=N double bond and homolytic cleavage of the N-O bond.[12][13] This can lead to the formation of various degradation products, and therefore, solutions of this compound should be protected from light, especially during long-term storage or analysis.[1]

Oxidative Degradation

Oxidative cleavage is another potential degradation pathway for oximes, which can lead to the regeneration of the parent ketone.[14] Various oxidizing agents can promote this reaction.[15][16] The presence of oxidative impurities in process streams could therefore contribute to the degradation of this compound.

Data Presentation: Degradation Products

The following table summarizes the major degradation products of this compound, primarily identified as impurities during the acid-catalyzed Beckmann rearrangement.

| Degradation Product | Chemical Formula | Molar Mass ( g/mol ) | Conditions of Formation | Reference(s) |

| Cyclohexanone | C₆H₁₀O | 98.14 | Hydrolysis; Side reaction in Beckmann rearrangement | [4][5][6] |

| 2-Cyclohexen-1-one | C₆H₈O | 96.13 | Side reaction in Beckmann rearrangement | [4][5] |

| 2-Hydroxycyclohexan-1-one | C₆H₁₀O₂ | 114.14 | Side reaction in Beckmann rearrangement | [4][5] |

| 1,2-Cyclohexanedione | C₆H₈O₂ | 112.13 | Side reaction in Beckmann rearrangement | [4][5] |

| 1,2,3,4,6,7,8,9-Octahydrophenazine | C₁₂H₁₆N₂ | 188.27 | Side reaction in Beckmann rearrangement | [4][5] |

| ε-Caprolactam | C₆H₁₁NO | 113.16 | Beckmann Rearrangement (desired product) | [9] |

| Hydroxylamine | NH₂OH | 33.03 | Hydrolysis | [2][6] |

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound.

Experimental Protocols for Stability Testing

The following are generalized protocols for assessing the stability of this compound under various stress conditions. These are based on established methods for stability-indicating assays.[17]

General Experimental Workflow

Materials and Reagents

-

This compound (high purity)

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Buffers of various pH values (e.g., phosphate, acetate)

-

Deuterated solvents for NMR (e.g., DMSO-d₆, D₂O)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

pH meter

-

Calibrated oven

-

Photostability chamber

Forced Degradation Studies

5.4.1. Acid Hydrolysis

-

Prepare a solution of this compound in 0.1 M HCl at a concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to a suitable concentration for analysis.

-

Analyze by HPLC-UV/DAD to quantify the remaining parent compound and detect degradation products.

5.4.2. Base Hydrolysis

-

Prepare a solution of this compound in 0.1 M NaOH at a concentration of approximately 1 mg/mL.

-

Follow steps 2-6 as described for acid hydrolysis, neutralizing with 0.1 M HCl.

5.4.3. Neutral Hydrolysis

-

Prepare a solution of this compound in water at a concentration of approximately 1 mg/mL.

-

Follow steps 2 and 3 as described for acid hydrolysis.

-

Dilute the aliquots with mobile phase for analysis.

-

Analyze by HPLC-UV/DAD.

5.4.4. Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at specified time intervals.

-

Analyze by HPLC-UV/DAD.

5.4.5. Thermal Degradation

-

For solid-state stability, place a known amount of this compound powder in a vial and heat in an oven at 80°C.

-

For solution stability, prepare a solution of the compound in a suitable solvent and heat at 80°C.

-

At specified time points, dissolve the solid sample or withdraw aliquots of the solution.

-

Analyze by HPLC-UV/DAD.

5.4.6. Photolytic Degradation

-

Prepare a solution of this compound (e.g., 1 mg/mL) and a solid sample.

-

Expose the samples to UV and visible light in a photostability chamber according to ICH guidelines.

-

Prepare a control sample wrapped in aluminum foil to protect it from light.

-

At a specified time point, analyze both the exposed and control samples by HPLC-UV/DAD.

Analytical Methods

5.5.1. HPLC Method for Quantification A stability-indicating HPLC method should be developed and validated. A typical starting point would be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV scan).

-

Injection Volume: 10 µL.

The method must be able to separate the parent peak from all degradation product peaks.

5.5.2. LC-MS/MS for Identification For the identification of unknown degradation products, LC-MS/MS is a powerful tool. The mass-to-charge ratio (m/z) of the parent and fragment ions can help in elucidating the structures of the degradants.

5.5.3. NMR for Structural Elucidation For definitive structural confirmation of major degradation products, they can be isolated (e.g., by preparative HPLC) and analyzed by NMR spectroscopy (¹H, ¹³C, and 2D NMR).[18][19]

Conclusion

The stability of this compound is a critical parameter in the industrial production of high-quality ε-caprolactam. While the Beckmann rearrangement is its most important chemical transformation, other degradation pathways such as hydrolysis and the formation of various side products under acidic conditions are significant. A thorough understanding of these pathways and the implementation of robust stability testing protocols are essential for controlling impurities and ensuring process efficiency. This guide provides a foundational understanding of the stability and degradation of this compound and offers a framework for its experimental investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxime - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and conformational analysis of an expanded cyclic ketoxime-hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 13. books.rsc.org [books.rsc.org]

- 14. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

A Comprehensive Technical Guide to the Safe Laboratory Handling of Azepan-2-one Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for Azepan-2-one oxime (also known as caprolactam oxime) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its potential health effects. Based on the available safety data, it is classified with the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Understanding these classifications is the first step toward safe handling. Always review the Safety Data Sheet (SDS) before working with this compound.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Physical State | Solid, White | [3] |

| Melting Point | 168 - 170 °C / 334.4 - 338 °F | [3] |

| Solubility | Soluble in water | [1] |

| Molecular Formula | C6H12N2O | [3] |

| Molecular Weight | 128.17 g/mol | [3] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate personal protective equipment must be utilized.

Engineering Controls

Proper ventilation is paramount when handling this compound to control airborne concentrations.

| Control Measure | Specification |

| Ventilation | Ensure adequate ventilation, especially in confined areas.[1] |

| Fume Hood | Use in a fume hood when handling volatile or dusty forms of the chemical to prevent inhalation.[2][4] |

| Emergency Equipment | Eyewash stations and safety showers must be readily accessible and unobstructed near the workstation.[3][4][5] |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Citation |

| Eye/Face Protection | Wear chemical safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133. | [1][3][6] |

| Hand Protection | Wear appropriate protective gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact. | [1][7][8] |

| Skin and Body Protection | Wear long-sleeved clothing and a lab coat. For larger quantities, consider additional protective clothing to prevent skin exposure. | [1][3][6] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][3] |

Safe Handling and Storage Protocols

Handling Procedures

Adherence to proper handling techniques is crucial for minimizing risk.

-

General Hygiene: Practice good industrial hygiene and safety. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before breaks and at the end of the workday.[1][9]

-

Exposure Avoidance: Do not get the substance in the eyes, on the skin, or on clothing. Avoid ingestion and inhalation.[1][3]

-

Dust Formation: Avoid the formation of dust and aerosols.[1][7]

-

Chemical Transfer: When transferring the chemical, do so carefully to avoid spills. Use only the amount of chemical needed for the procedure.[4]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

| Storage Condition | Requirement |

| Container | Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7] |

| Atmosphere | For long-term stability, consider storing under a nitrogen atmosphere.[1][3] |

| Incompatible Materials | Store away from strong oxidizing agents.[3] |

| Temperature | Avoid temperatures above 100°C.[6] |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

The following table outlines the immediate first aid response to an exposure.

| Exposure Route | First Aid Protocol | Citation |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [1][3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. Remove and wash contaminated clothing before reuse. | [1][3] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [1] |

Spill and Leak Procedures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 2.2.[1]

-

Containment and Cleanup: Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal. Avoid creating dust.[1][7]

-

Environmental Precautions: Prevent the product from entering drains or the environment.[1][7]

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical flow of safety procedures and a general experimental workflow for handling this compound.

Caption: Workflow for Safe Handling of this compound.

Caption: Emergency Response Pathway for this compound Incidents.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. ibisscientific.com [ibisscientific.com]

- 3. fishersci.com [fishersci.com]

- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 5. lsu.edu [lsu.edu]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. artsci.usu.edu [artsci.usu.edu]

Physical properties of "Azepan-2-one oxime" (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepan-2-one oxime, also known as caprolactam oxime, is a chemical compound of interest in synthetic organic chemistry. As the oxime derivative of caprolactam, it serves as a key intermediate in various chemical transformations, most notably the Beckmann rearrangement to produce caprolactam, the monomer for Nylon 6. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its synthesis, purification, and application in further chemical processes. This technical guide provides a detailed overview of the available physical property data for this compound, alongside standardized experimental protocols for their determination.

Physicochemical Data Summary

Quantitative experimental data for the melting point and solubility of this compound (CAS No. 19214-08-5) is not extensively reported in readily available scientific literature. The compound's identity is confirmed in databases such as PubChem, with a molecular formula of C₆H₁₂N₂O and a molecular weight of 128.17 g/mol [1].

For comparative purposes, the physical properties of the closely related and well-characterized compound, cyclohexanone oxime, are presented below. It is important to note that these values are for a different, albeit structurally similar, compound and should be used as a general reference only.

Table 1: Physical Properties of Cyclohexanone Oxime (CAS No. 100-64-1)

| Property | Value | Source(s) |

| Melting Point | 88 - 91 °C | [2][3][4] |

| Boiling Point | 204 - 206 °C | [2][3][4] |

| Solubility in Water | 16 g/kg | [2][4] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, solid sample is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

-

Apparatus Setup:

-

Thiele Tube Method: The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the oil of a Thiele tube, making sure the heating oil is below the level of the open end of the capillary tube.

-

Digital Melting Point Apparatus: The loaded capillary tube is inserted into the sample holder of the apparatus.

-

-

Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A measured amount of the solid solute is added to a measured volume of a solvent at a specific temperature. The mixture is agitated to facilitate dissolution. The solubility is expressed as the maximum amount of solute that can be dissolved in a given amount of solvent.

Apparatus:

-

Test tubes or small vials with stoppers

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Constant temperature bath (optional)

Procedure (Qualitative):

-

Solvent Addition: Add approximately 1 mL of the desired solvent (e.g., water, ethanol, acetone, DMSO) to a clean, dry test tube.

-

Solute Addition: Add a small, pre-weighed amount of the solid sample (e.g., 10 mg) to the test tube.

-

Mixing: The test tube is stoppered and shaken vigorously or vortexed for a set period (e.g., 1-2 minutes).

-

Observation: Observe the mixture. If the solid completely disappears, it is considered soluble. If some or all of the solid remains, it is considered partially soluble or insoluble.

Procedure (Quantitative):

-

Saturated Solution Preparation: A supersaturated solution is prepared by adding an excess amount of the solid solute to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: A known volume of the supernatant is carefully withdrawn using a filtered syringe to remove any undissolved solid.

-

Analysis: The amount of dissolved solute in the withdrawn sample is determined by a suitable analytical method, such as gravimetry (after solvent evaporation), spectroscopy, or chromatography.

-

Calculation: The solubility is calculated and expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

Synthesis of an Oxime

The following diagram illustrates the general chemical reaction for the synthesis of an oxime from a ketone and hydroxylamine. This is a fundamental reaction for preparing compounds like this compound.

Caption: General reaction pathway for the synthesis of an oxime.

Beckmann Rearrangement Workflow

The Beckmann rearrangement is a crucial reaction for converting ketoximes into amides. The following diagram outlines the typical laboratory workflow for this process.

Caption: Experimental workflow for the Beckmann rearrangement.

References

- 1. This compound | C6H12N2O | CID 1810625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 3. Cyclohexanone oxime, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Cyclohexanone oxime - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of High-Purity Cyclohexanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone oxime is a pivotal intermediate in organic synthesis, most notably as the precursor to ε-caprolactam, the monomer for Nylon 6 production.[1][2] Its synthesis is a fundamental reaction in organic chemistry, often involving the condensation of cyclohexanone with a hydroxylamine derivative. The purity of cyclohexanone oxime is critical for subsequent reactions, such as the Beckmann rearrangement, where impurities can significantly impact reaction efficiency and product quality.[3] These application notes provide detailed protocols for the laboratory-scale synthesis of high-purity cyclohexanone oxime, focusing on a common and reliable method using cyclohexanone and hydroxylamine hydrochloride.

Synthesis Pathway

The synthesis of cyclohexanone oxime from cyclohexanone and hydroxylamine proceeds via a nucleophilic addition-elimination reaction.[4] The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is followed by dehydration to yield the oxime.[5]

Experimental Protocols

This section details a reproducible method for the synthesis of high-purity cyclohexanone oxime in a laboratory setting.

Materials and Reagents:

-

Cyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)

-

Distilled water

-

Petroleum ether (boiling range 60-80 °C) or Ethanol

-

Ice

Equipment:

-

Round-bottom flask or conical flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Condenser (optional, depending on the scale and solvent)

-

Büchner funnel and flask for vacuum filtration

-

Beakers and graduated cylinders

-

Melting point apparatus